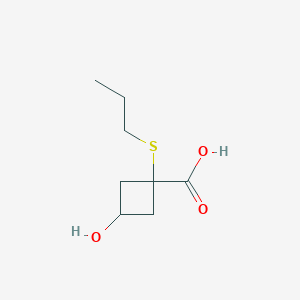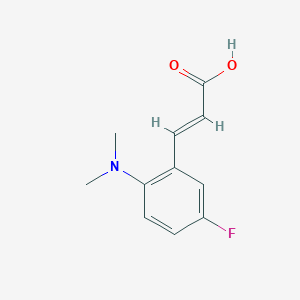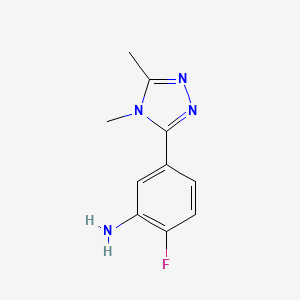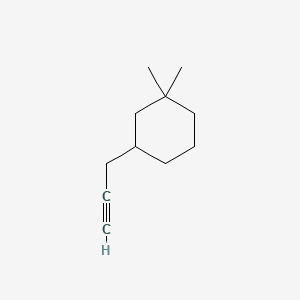
2-Bromophenyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl chloroformate is an organic compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol . It is a derivative of phenyl chloroformate, where a bromine atom is substituted at the second position of the phenyl ring. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
2-Bromophenyl chloroformate can be synthesized through the reaction of 2-bromophenol with phosgene. The reaction typically involves the following steps:
Reaction with Phosgene: 2-Bromophenol is reacted with phosgene in the presence of a base such as pyridine or triethylamine to form 2-bromophenyl chloroformate.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction and to prevent decomposition of the product.
Analyse Des Réactions Chimiques
2-Bromophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromophenol, carbon dioxide, and hydrogen chloride.
Reaction with Carboxylic Acids: It can react with carboxylic acids to form mixed anhydrides.
Applications De Recherche Scientifique
2-Bromophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or to facilitate conjugation reactions.
Material Science: It is used in the preparation of functionalized materials and polymers.
Mécanisme D'action
The mechanism of action of 2-bromophenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines and alcohols, to form stable carbamate and carbonate linkages. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Comparaison Avec Des Composés Similaires
2-Bromophenyl chloroformate can be compared with other chloroformates, such as:
Phenyl Chloroformate: Similar in structure but lacks the bromine substituent.
Methyl Chloroformate: A simpler alkyl chloroformate that is more volatile and less reactive than 2-bromophenyl chloroformate.
Benzyl Chloroformate: Used similarly in organic synthesis but has different reactivity due to the benzyl group.
2-Bromophenyl chloroformate is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific synthetic applications.
Propriétés
Numéro CAS |
89629-87-8 |
|---|---|
Formule moléculaire |
C7H4BrClO2 |
Poids moléculaire |
235.46 g/mol |
Nom IUPAC |
(2-bromophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |
Clé InChI |
LQDOSVZYHLTSFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

